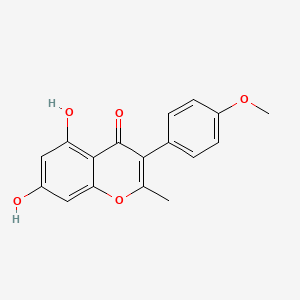

5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve the extraction from natural sources such as red clover or soybeans, followed by purification processes like crystallization or chromatography . Advanced techniques like supercritical fluid extraction can also be employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one undergoes various chemical reactions, including:

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of halogens or nitrating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions include

Actividad Biológica

5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one, commonly referred to as Biochanin A (BCA), is a naturally occurring isoflavone that exhibits a diverse range of biological activities. This compound is particularly noted for its estrogenic properties and its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of BCA is characterized by the following features:

- Molecular Formula: C17H14O5

- IUPAC Name: this compound

- CAS Number: 62845-05-0

Structural Features

| Property | Value |

|---|---|

| Hydroxyl Groups | Two (at positions 5 and 7) |

| Methoxy Group | One (at position 3) |

| Methyl Group | One (at position 2) |

The presence of hydroxyl and methoxy groups enhances the reactivity and solubility of BCA, contributing to its biological activity.

Target of Action

BCA primarily interacts with estrogen receptors, exerting both estrogenic and antiestrogenic effects depending on the cellular context. This dual action is crucial for its role in modulating various physiological processes.

Biochemical Pathways

Research has identified several key pathways influenced by BCA:

- PI3K/Akt Pathway: Involved in cell survival and proliferation.

- MAPK Pathway: Plays a role in cellular responses to growth signals.

- NF-κB Pathway: Associated with inflammation and immune responses.

Pharmacokinetics

Upon administration, BCA is metabolized into genistein, another potent isoflavone. This metabolic conversion allows it to exert its effects through similar mechanisms as genistein.

Biological Activities

BCA has been studied extensively for its diverse biological activities:

Anti-Cancer Effects

BCA has demonstrated significant anti-cancer properties in various studies. It inhibits the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:

- Inhibition of breast cancer cell lines (MCF-7) via estrogen receptor modulation.

- Induction of apoptosis in prostate cancer cells through activation of caspases.

Anti-Inflammatory Properties

BCA exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for treating chronic inflammatory diseases.

Neuroprotective Effects

Research indicates that BCA may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease.

Antimicrobial Activity

BCA has shown antimicrobial properties against various pathogens, including bacteria and fungi. This activity is believed to be linked to its ability to disrupt microbial cell membranes.

Anti-Diabetic Effects

BCA acts as an agonist for PPAR-gamma, a nuclear receptor that plays a critical role in glucose metabolism and insulin sensitivity. Studies have shown that BCA can lower blood glucose levels in diabetic models.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study published in Cancer Letters demonstrated that BCA significantly reduced the viability of breast cancer cells through estrogen receptor modulation .

- Neuroprotection Research : In a rodent model of Alzheimer's disease, BCA administration resulted in improved cognitive function and reduced amyloid plaque accumulation .

- Anti-Diabetic Study : A clinical trial revealed that subjects treated with BCA exhibited improved insulin sensitivity and lower fasting blood glucose levels compared to the control group .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antioxidant Activity

BCA exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that BCA can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation. This property has implications for treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

BCA has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial agents.

Cancer Research

Antitumor Activity

Studies have shown that BCA possesses antitumor properties, particularly against breast and prostate cancers. It induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth by interfering with signaling pathways such as PI3K/Akt and MAPK.

Mechanism of Action

The compound acts through multiple mechanisms, including the modulation of estrogen receptors, which is particularly relevant in hormone-dependent cancers. By exerting both estrogenic and antiestrogenic effects, BCA can influence tumor behavior depending on the context of hormone levels.

Metabolic Disorders

Anti-diabetic Effects

BCA has been studied for its potential in managing diabetes. It acts as an agonist of PPAR-gamma, a receptor involved in glucose metabolism and insulin sensitivity. This action may help improve glycemic control in diabetic patients.

Lipid Regulation

The compound also shows promise in managing hyperlipidemia by influencing lipid metabolism pathways, potentially lowering cholesterol levels and improving overall cardiovascular health.

Neuroprotective Effects

BCA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. Its antioxidant activity helps protect neurons from oxidative damage, while its anti-inflammatory effects may reduce neuroinflammation associated with these conditions.

Case Studies and Research Findings

| Study Title | Findings | Reference |

|---|---|---|

| Anticancer Effects of Biochanin A | Demonstrated significant inhibition of breast cancer cell proliferation through apoptosis induction | |

| Biochanin A as an Antidiabetic Agent | Showed improvement in insulin sensitivity in diabetic rat models | |

| Neuroprotective Role of Biochanin A | Reduced neuronal death in models of Alzheimer's disease due to oxidative stress |

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-15(10-3-5-12(21-2)6-4-10)17(20)16-13(19)7-11(18)8-14(16)22-9/h3-8,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZQAGVKVKZKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20419918 | |

| Record name | 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62845-05-0 | |

| Record name | 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.